molecular formula C19H24FN3O B6112942 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine

1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine

Cat. No. B6112942
M. Wt: 329.4 g/mol
InChI Key: MFRWJTPFCRLTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine, also known as EFDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. EFDP is a piperidine-based compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and the modulation of neurotransmitter levels. 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine may also interact with various receptors in the brain, including the muscarinic and nicotinic acetylcholine receptors, the serotonin receptors, and the dopamine receptors. Further studies are needed to fully elucidate the mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine.
Biochemical and Physiological Effects:
1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of neurotransmitter levels, and the activation of various receptors in the brain. 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine has been shown to improve cognitive function in animal models of Alzheimer's disease and to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

Advantages and Limitations for Lab Experiments

1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine has several advantages for lab experiments, including its ease of synthesis, its stability, and its ability to cross the blood-brain barrier. 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine is also relatively non-toxic and has low side effects. However, there are also some limitations to using 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine in lab experiments, including its limited solubility in water and its high cost.

Future Directions

There are several future directions for the study of 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine, including further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and its optimization for use in lab experiments. 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine may also have potential applications in other fields, such as agriculture and environmental science. Further research is needed to fully explore the potential of 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine.
In conclusion, 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine is a piperidine-based compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine has been shown to have neuroprotective, antidepressant, and anxiolytic effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. Further studies are needed to fully elucidate the mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine and to optimize its use in lab experiments.

Synthesis Methods

1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine can be synthesized using various methods, including the reaction of 1-ethyl-1H-pyrazol-4-carboxylic acid with 1-(3-fluorophenyl)ethylamine in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then treated with piperidine to obtain the final product, 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine. The purity and yield of the product can be improved by using different solvents and optimizing the reaction conditions.

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine has been studied for its potential applications in medicine, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine has been shown to have neuroprotective properties and can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine has also been shown to have antidepressant and anxiolytic effects, which may be due to its ability to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine.

properties

IUPAC Name

(1-ethylpyrazol-4-yl)-[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c1-2-23-14-17(12-21-23)19(24)22-10-4-6-16(13-22)9-8-15-5-3-7-18(20)11-15/h3,5,7,11-12,14,16H,2,4,6,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRWJTPFCRLTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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